N-(2-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
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Overview
Description
2-[8-(Anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorophenyl)acetamide is a complex organic compound with a unique structure that includes a quinoline core, a dioxino ring, and various functional groups
Preparation Methods
The synthesis of N-(2-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinoline core, followed by the introduction of the dioxino ring and the attachment of the anilinomethyl and acetamide groups. Reaction conditions may vary, but common reagents include aniline derivatives, acyl chlorides, and various catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the anilinomethyl and acetamide groups, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives with dioxino rings and various functional groups. Compared to these compounds, N-(2-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is unique due to its specific combination of functional groups and its potential applications. Some similar compounds are:
- 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide
- 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-fluorophenyl)acetamide
Properties
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c27-20-8-4-5-9-21(20)29-25(31)16-30-22-14-24-23(33-10-11-34-24)13-17(22)12-18(26(30)32)15-28-19-6-2-1-3-7-19/h1-9,12-14,28H,10-11,15-16H2,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKLTCLUAZKJDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC=CC=C4Cl)CNC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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